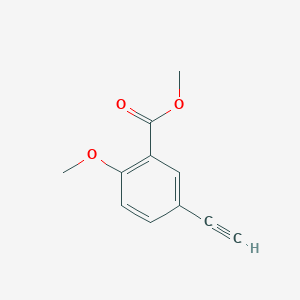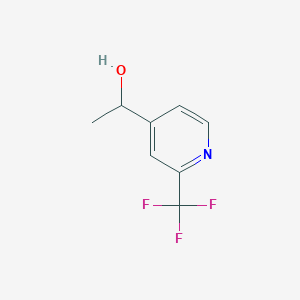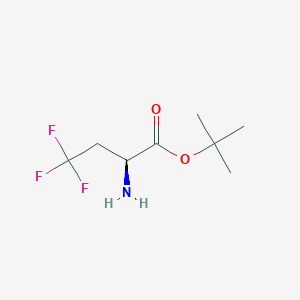
tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate is a compound characterized by its unique chemical structure and properties. The compound is derived from amino acids and incorporates a trifluoromethyl group, which imparts distinct properties compared to its non-fluorinated counterparts. The presence of the trifluoromethyl group is significant in various fields, including medicinal chemistry and organic synthesis, due to its effects on the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate can be synthesized through multiple synthetic routes. One common method involves the protection of an amino acid followed by the introduction of the trifluoromethyl group. This typically involves:
Protection of the amino group: : Utilizing tert-butyl dicarbonate to form the tert-butyl carbamate.
Introduction of the trifluoromethyl group: : Using a reagent like methyltrifluoromethanesulfonate under specific conditions to attach the trifluoromethyl group to the carbon skeleton.
Deprotection and purification: : Removing the protective groups under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound requires scalable and cost-effective methods. The process typically involves automated systems for protection and deprotection steps, ensuring high yield and purity through the use of industrial-grade reagents and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate undergoes several types of reactions, including:
Substitution reactions: : Particularly nucleophilic substitution at the carbon adjacent to the trifluoromethyl group.
Oxidation and reduction: : Although less common, the compound can participate in redox reactions under specific conditions.
Acid-base reactions: : The amino group can act as a base, engaging in protonation and deprotonation reactions.
Common Reagents and Conditions
Common reagents used with this compound include bases like sodium hydride for deprotonation, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent degradation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various derivatives with modified side chains, enhancing the compound's utility in synthetic chemistry.
科学的研究の応用
Chemistry
In chemistry, tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate is used as a building block for the synthesis of more complex molecules. Its reactivity and the presence of the trifluoromethyl group make it valuable in creating compounds with enhanced chemical properties.
Biology and Medicine
In biological and medicinal research, the compound is studied for its potential pharmacological activities. The trifluoromethyl group often enhances metabolic stability and bioavailability, making derivatives of this compound promising candidates for drug development.
Industry
In industrial applications, this compound is utilized in the synthesis of agrochemicals and specialty chemicals. Its unique properties contribute to the development of products with improved performance and efficiency.
作用機序
The mechanism of action for tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate largely depends on its specific application. Generally, the compound exerts its effects through interactions at the molecular level, including binding to specific receptors or enzymes. The trifluoromethyl group enhances these interactions by altering the compound’s electronic and steric properties, potentially increasing affinity and specificity for targets.
類似化合物との比較
Similar Compounds
Tert-butyl (2S)-2-amino-4-butanoate
Tert-butyl (2S)-2-amino-3,3,3-trifluoropropanoate
Tert-butyl (2S)-2-amino-4,4-difluorobutanoate
Uniqueness
What sets tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate apart is the trifluoromethyl group. This group imparts distinct electronic properties and increases the compound’s lipophilicity and metabolic stability compared to non-fluorinated or partially fluorinated analogs, making it particularly valuable in various applications.
This covers a detailed overview of this compound. I’d love to know: where do you plan to take this newfound knowledge?
特性
IUPAC Name |
tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWKELJYPDHJO-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
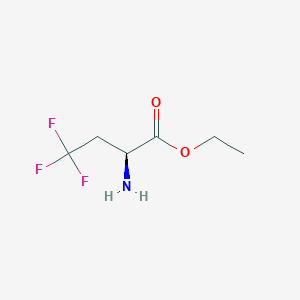
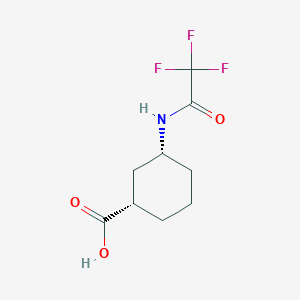
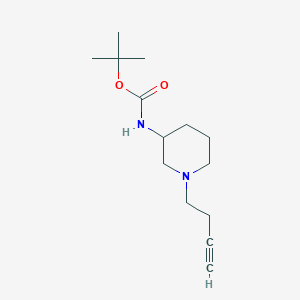
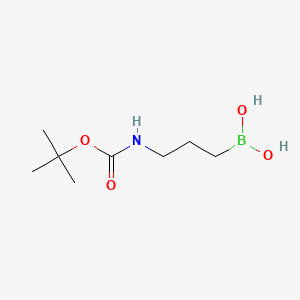
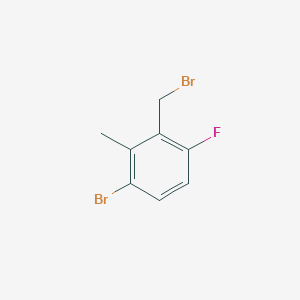
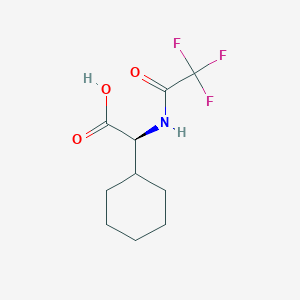
![tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate](/img/structure/B8147940.png)
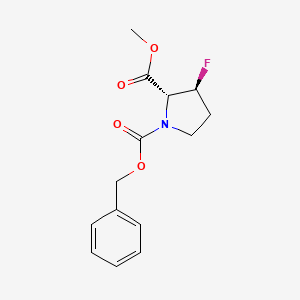
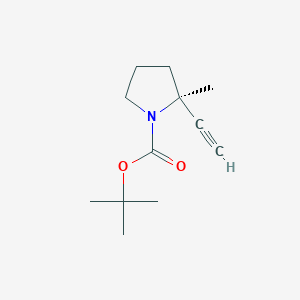
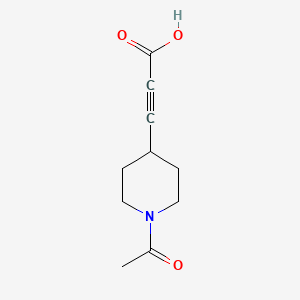
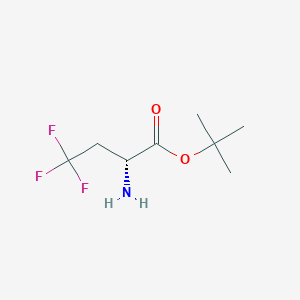
![4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8147985.png)
